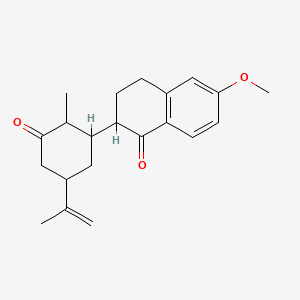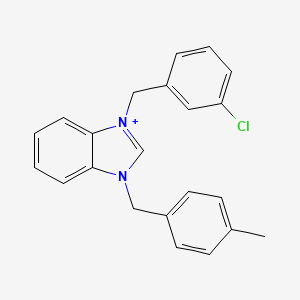
2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone is a complex organic compound with a unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the cyclohexyl ring, introduction of the isopropenyl and methyl groups, and the final coupling with the naphthalenone moiety. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of 2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)acetonitrile
- 2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)acrylic acid
Uniqueness
Compared to similar compounds, 2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone stands out due to its unique combination of functional groups and structural features
Eigenschaften
Molekularformel |
C21H26O3 |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
6-methoxy-2-(2-methyl-3-oxo-5-prop-1-en-2-ylcyclohexyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C21H26O3/c1-12(2)15-10-19(13(3)20(22)11-15)18-7-5-14-9-16(24-4)6-8-17(14)21(18)23/h6,8-9,13,15,18-19H,1,5,7,10-11H2,2-4H3 |
InChI-Schlüssel |
AWFFMSDYWLBCOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CC(CC1=O)C(=C)C)C2CCC3=C(C2=O)C=CC(=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(difluoromethoxy)phenyl]-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369984.png)
![3-(2-furylmethylene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13369988.png)
![4-hydroxy-7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B13369991.png)
![3-(1-Benzofuran-2-yl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369994.png)
![6-(1-Adamantyl)-3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369998.png)
![N-(4-methylphenyl)-N-[4-(4-phenyl-1-piperazinyl)-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amine](/img/structure/B13370006.png)
![phenyl 2-(3-phenyl-1H-[1]benzofuro[3,2-c]pyrazol-1-yl)ethyl ether](/img/structure/B13370021.png)
![N-{3-[3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine](/img/structure/B13370029.png)
![N,N-dimethyl-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B13370036.png)
![2-[1-Hydroxy-3-oxo-3-phenyl-2-(phenylhydrazono)propyl]acrylonitrile](/img/structure/B13370038.png)
![Ethyl 3-{[(4-methoxyphenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B13370048.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B13370056.png)
![4-[3-(2-chloro-1-ethyl-1H-indol-3-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B13370062.png)

